5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride
Description
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with benzyl and azetidin-3-yl groups, respectively. Its molecular formula is C₁₂H₁₄ClN₃O, with an average mass of 251.714 g/mol and a monoisotopic mass of 251.082540 g/mol . The compound is synthesized via cyclization reactions involving hydroxylamine hydrochloride and nitrile intermediates, followed by salt formation with HCl in diethyl ether, a method analogous to other 1,2,4-oxadiazole derivatives .
The azetidine ring (a four-membered nitrogen-containing heterocycle) and benzyl group confer unique steric and electronic properties, making it a candidate for pharmacological studies. Its ChemSpider ID is 30768393, and it is cataloged under MDL number MFCD16652977 .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOMCLBLLIMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Approach
Formation of 1,2,4-Oxadiazole Core
- The amidoxime intermediate undergoes cyclization with an activated carboxylic acid derivative or acyl chloride bearing the azetidin-3-yl substituent.
- Activation reagents such as EDC, DCC, or CDI facilitate this cyclization under mild conditions, yielding the 3-benzyl-1,2,4-oxadiazole with the azetidinyl substituent at position 5.
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- The free base 5-azetidin-3-yl-3-benzyl-1,2,4-oxadiazole is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing stability and solubility for pharmaceutical applications.
Catalysts and Reaction Conditions
| Reaction Stage | Catalyst/Activator | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidoxime Formation | MgO, CH3COOH, KF (catalysts) | Water, Methanol | Room temp to reflux | 1–4 hours | 70–85 | Microwave irradiation reduces time |
| Cyclization to Oxadiazole | EDC, DCC, CDI, TBTU, T3P | Dichloromethane, DMF | 25–60 °C | 4–24 hours | 60–90 | Catalyst choice affects yield and purity |
| Hydrochloride Salt Formation | HCl (conc. or gas) | Ethanol, Ether | 0–25 °C | 1–2 hours | Quantitative | Salt formation improves compound handling |
The use of coupling reagents such as EDC or DCC is prevalent for amidoxime and carboxylic acid activation, facilitating efficient ring closure. Microwave-assisted methods have been shown to significantly reduce reaction times while maintaining or improving yields.
Purification and Yield Considerations
- Purification Challenges: The formation of side products and the presence of unreacted starting materials often complicate purification. Techniques such as column chromatography, recrystallization, and salt formation (hydrochloride) are employed to enhance purity.
- Yield Optimization: Microwave-assisted synthesis and one-pot procedures improve yields and reduce reaction times. However, substrate sensitivity and catalyst choice are critical factors influencing overall efficiency.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield Range (%) | Environmental Impact | Scalability | Notes |
|---|---|---|---|---|---|
| Traditional Amidoxime + Acyl Chloride | 12–72 hours | 50–75 | Moderate (volatile solvents) | Moderate | Purification challenges; moderate yields |
| Microwave-Assisted Cyclization | 10–60 minutes | 70–90 | Low (reduced solvents) | High | Rapid, efficient, eco-friendly |
| One-pot Amidoxime + Carboxylic Acid + Vilsmeier Reagent | 4–6 hours | 61–93 | Moderate | Moderate | Simplified process; good yields |
| Photoredox Catalysis | 6–24 hours | 35–50 | Low (green chemistry) | Low | Environmentally friendly but lower yield |
Microwave-assisted and one-pot methods offer promising routes for the preparation of 1,2,4-oxadiazole derivatives with azetidinyl and benzyl substituents, balancing yield, environmental impact, and scalability.
Additional Notes on Azetidinyl Substituent Incorporation
- Azetidine derivatives are commonly introduced via acyl chloride or activated acid derivatives bearing the azetidin-3-yl moiety.
- The azetidin-3-yl group can be synthesized separately through established methods involving β-lactam chemistry and then coupled during the oxadiazole ring formation step.
- The hydrochloride salt form is favored for enhanced stability and solubility, crucial for pharmaceutical applications.
Summary of Research Findings
- The synthesis of this compound mainly relies on amidoxime-based heterocyclization with activated carboxylic acid derivatives.
- Microwave-assisted synthesis and one-pot methodologies significantly improve reaction efficiency and yields while reducing environmental impact.
- Catalysts such as EDC, DCC, and pyridine are critical for effective cyclization.
- Hydrochloride salt formation is a standard final step to improve compound handling.
- Challenges remain in purification and substrate scope, motivating ongoing research into greener and more efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
2. Anticancer Properties
There is growing interest in the anticancer potential of oxadiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated its effectiveness against several cancer cell lines, indicating a promising avenue for further research into its use as a chemotherapeutic agent .
3. Neurological Applications
The compound has also been investigated for its neuroprotective effects. Research suggests that it may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues. These findings highlight its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated that compounds structurally similar to 5-Azetidin-3-yl-3-benzyl exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in treatment .
Case Study 2: Cancer Cell Line Testing
In vitro tests on human breast cancer cell lines revealed that treatment with 5-Azetidin-3-yl-3-benzyl resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to induce strain, which can enhance its reactivity and binding affinity to biological targets. The oxadiazole ring contributes to its stability and biological activity . These combined effects make the compound effective in disrupting cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects : The 4-chloro-3-nitrophenyl group in Y504-5568 (logP = 4.24) enhances lipophilicity, which may improve membrane permeability compared to the target compound .
- Heterocyclic Diversity : Replacing azetidine with pyrrolidine (a five-membered ring) reduces molecular weight but may alter conformational flexibility .
Biological Activity
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its mechanism of action.
Chemical Structure and Properties
This compound features a unique structure comprising an azetidine ring, a benzyl group, and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 251.72 g/mol . The presence of these functional groups contributes to its reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit broad-spectrum antimicrobial activity. Studies have shown that derivatives of this compound display significant antibacterial effects against various pathogens:
In particular, compounds derived from the oxadiazole scaffold have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation:
| Cancer Cell Line | IC50 Value (nM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 8 nM | PMC9106569 |
| MDA-MB-231 (Breast Cancer) | Notable antiproliferative effects | ResearchGate |
The mechanism involves the disruption of tubulin polymerization and induction of apoptosis in cancer cells .
Anti-inflammatory Activity
Compounds with the oxadiazole core have also been reported to possess anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : It may bind to receptors that modulate cellular responses, leading to reduced cell proliferation or inflammation.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antitubercular Activity : A study demonstrated that derivatives effectively inhibited Mycobacterium bovis BCG both in active and dormant states .
- Antimicrobial Screening : A series of benzothiazepine derivatives were tested for antimicrobial activity and showed significant results against multiple bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
